2,4-Diisocyanato-1-methylbenzene
Description
2,4-Diisocyanato-1-methylbenzene (C₉H₆N₂O₂), commonly referred to as 2,4-toluene diisocyanate (2,4-TDI), is an aromatic diisocyanate with a molecular weight of 174.17 g/mol and a density of 1.14–1.21 g/cm³ . Its melting point ranges between 20–21°C, and it exists as a colorless to pale yellow liquid at room temperature with a pungent, fruity odor . The compound is highly reactive due to its two isocyanate (-N=C=O) groups, which readily undergo polymerization and crosslinking reactions with polyols to form polyurethanes .
Structure
3D Structure
Properties
IUPAC Name |
2,4-diisocyanato-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKJHBMWWAPEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2, Array | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Related CAS |
28574-89-2, 6144-18-9, 26006-20-2 | |
| Record name | Benzene, 2,4-diisocyanato-1-methyl-, trimer | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl-, dimer | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl-, homopolymer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7026156 | |
| Record name | Toluene 2,4-diisocyanate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor. | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
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| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |
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| Record name | Diisocyanatomethylbenzene | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
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| Record name | 2,4-TOLUENE-DIISOCYANATE | |
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| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Toluene-2,4-diisocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2,4-TOLUENE DIISOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22 | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/425 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Toluene-2,4-diisocyanate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6 | |
| Record name | TOLUENE-2,4-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,4-TOLUENE DIISOCYANATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2,4-TOLUENE-DIISOCYANATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg | |
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Color/Form |
Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight | |
CAS No. |
584-84-9, 1321-38-6, 26006-20-2 | |
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Melting Point |
67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F | |
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Preparation Methods
Catalysts for Hydrogenation
| Catalyst Type | Loading (% wt) | Temperature (°C) | Pressure (bar) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 0.5–1.0 | 90–110 | 25–30 | 98–99 |
| Raney Ni | 5–10 | 100–120 | 20–25 | 95–97 |
| Pt/Al₂O₃ | 0.3–0.7 | 80–100 | 15–20 | 97–98 |
Table 1: Comparative performance of hydrogenation catalysts
Palladium-based catalysts offer superior selectivity but higher costs, while Raney nickel provides economic advantages for bulk production.
Phosgenation Reactor Design
Modern plants utilize continuous stirred-tank reactors (CSTRs) or tubular reactors with the following features:
-
Material: Hastelloy C-276 resistant to HCl corrosion
-
Residence time: 30–90 minutes
-
HCl removal: Countercurrent gas stripping with nitrogen
The gaseous HCl byproduct (2 moles per mole of TDI) is typically absorbed in water to produce hydrochloric acid for industrial use.
Purification and Isomer Separation
Crude TDI contains 65–80% 2,4-isomer and 20–35% 2,6-isomer, depending on synthesis conditions. Fractional distillation under vacuum (5–15 mmHg) separates the isomers:
Distillation parameters:
-
Temperature gradient: 180–220°C
-
Purity of 2,4-TDI: ≥99.5%
-
Energy consumption: 2.8–3.5 GJ/ton TDI
Isomer mixtures like TDI-80 (80:20 2,4:2,6) are obtained by controlled mixing of distillation fractions.
Industrial Production Metrics
Chemical Reactions Analysis
Alcohols: Urethane Formation
TDI reacts exothermically with hydroxyl-containing compounds (e.g., polyols) to form carbamate (urethane) linkages:
-
Kinetic Selectivity : The 4-position isocyanate reacts ~4x faster than the 2-position due to steric and electronic factors .
-
Catalysts : Tin-based catalysts (e.g., dibutyltin dilaurate) accelerate the reaction by polarizing the isocyanate group .
| Reactivity Comparison | Relative Rate (4- vs. 2-position) |
|---|---|
| Primary alcohols | 4.0 : 1.0 |
| Secondary alcohols | 3.2 : 1.0 |
Amines: Urea Formation
Reaction with amines produces urea linkages:
-
Kinetics : Faster than alcohol reactions due to higher nucleophilicity of amines .
-
Self-Reactivity : Excess TDI can lead to allophanate or biuret crosslinking.
Water: Hydrolysis and Foaming
TDI reacts with water to form unstable carbamic acid intermediates, releasing CO:
-
Foam Production : CO generation drives polyurethane foam expansion .
-
Side Reactions : Hydrolysis at >50°C yields toluene diamine (TDA), a sensitizing agent .
Trimerization
Under basic conditions (e.g., triethylamine), TDI forms isocyanurate rings:
Key Findings from Computational Studies :
-
Solvent Effects :
-
Gas Phase : Activation energy = 85–95 kJ/mol.
-
o-Dichlorobenzene (ODCB) : Reduces barriers by ~40% via stabilization of transition states.
-
| Pathway | ΔG‡ (Gas Phase) | ΔG‡ (ODCB) |
|---|---|---|
| Phosgenations First | 92 kJ/mol | 55 kJ/mol |
| Stepwise Phosgenations | 105 kJ/mol | 62 kJ/mol |
Comparative Reactivity of Diisocyanates
| Compound | Reactivity vs. TDI | Key Applications |
|---|---|---|
| Hexamethylene diisocyanate | Lower | Coatings, adhesives |
| Diphenylmethane diisocyanate | Higher | Rigid foams |
| Isophorone diisocyanate | Moderate | UV-resistant coatings |
Scientific Research Applications
Polyurethane Production
TDI is predominantly used in the manufacture of polyurethane (PUR) foams, which can be classified into two main categories:
- Flexible Polyurethane Foams : Used in furniture, automotive seating, mattresses, and insulation materials.
- Rigid Polyurethane Foams : Employed in construction for thermal insulation panels and refrigeration equipment.
Table 1: Applications of TDI in Polyurethane Production
| Type of Foam | Applications |
|---|---|
| Flexible Foams | Furniture, automotive seats, mattresses |
| Rigid Foams | Insulation panels, refrigeration |
Coatings and Adhesives
TDI is utilized in the formulation of coatings and adhesives due to its ability to enhance durability and resistance to environmental factors. It is commonly found in:
- Textile Coatings : Providing waterproofing and durability.
- Industrial Coatings : Used for metal and concrete surfaces to improve longevity.
Construction Materials
In construction, TDI acts as an additive for:
- Sealants : Enhancing adhesion and flexibility.
- Grouts : Providing strength and moisture resistance.
Health and Safety Considerations
While TDI has numerous industrial applications, it poses significant health risks. Inhalation exposure can lead to respiratory issues, including asthma-like symptoms and lung edema . Long-term exposure has been linked to sensitization of the respiratory tract and potential carcinogenic effects .
Table 2: Health Risks Associated with TDI Exposure
| Health Risk | Description |
|---|---|
| Respiratory Issues | Asthma-like symptoms, lung edema |
| Sensitization | Increased risk of allergic reactions |
| Carcinogenic Potential | Classified as a potential carcinogen |
Regulatory Framework
Due to its hazardous nature, TDI is subject to stringent regulations globally. For instance:
- In the EU, TDI is classified under the CLP regulation as a suspected carcinogen and respiratory sensitizer .
- The use of TDI in consumer products is restricted under various health regulations to mitigate exposure risks .
Case Study 1: Automotive Industry
In the automotive sector, flexible polyurethane foams made from TDI are extensively used for seat cushions. A study highlighted that these foams not only provide comfort but also contribute to vehicle weight reduction, enhancing fuel efficiency .
Case Study 2: Construction Sector
A recent project involved using rigid polyurethane foam insulation made from TDI in residential buildings. This application demonstrated significant energy savings due to improved thermal performance compared to traditional insulation materials .
Mechanism of Action
The mechanism of action of 2,4-Diisocyanato-1-methylbenzene primarily involves its highly reactive isocyanate groups. These groups react with nucleophiles such as hydroxyl and amine groups to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes and other polymers . The compound can also cause respiratory sensitization and irritation due to its reactivity with proteins in the respiratory tract .
Comparison with Similar Compounds
Key Findings:
MDI: Lower volatility and higher thermal stability make it preferable for rigid foams . HDI: Aliphatic structure provides UV resistance, used in automotive coatings . IPDI: Cycloaliphatic backbone enhances hydrolytic stability for outdoor applications .
Toxicity Profiles: 2,4-TDI exhibits higher acute toxicity (LC50: 14 ppm) compared to MDI and IPDI due to its volatility .
Regulatory and Environmental Considerations
Biological Activity
2,4-Diisocyanato-1-methylbenzene, commonly known as toluene-2,4-diisocyanate (TDI), is an important industrial chemical primarily used in the production of polyurethane foams and coatings. Its biological activity is significant due to its potential health effects, particularly in occupational settings. This article reviews the biological activity of TDI, focusing on its toxicity, genotoxicity, and allergenic properties based on diverse research findings.
- Chemical Formula : C9H6N2O2
- CAS Number : 584-84-9
- Molecular Weight : 174.16 g/mol
Acute Toxicity
TDI exhibits low acute toxicity when administered orally or dermally. Animal studies have reported the following LD50 values:
| Route of Exposure | LD50 (mg/kg) |
|---|---|
| Oral | 3060 - 5620 |
| Dermal | >9400 |
Observed effects from high doses include labored breathing, inactivity, and weight loss . Inhalation exposure has shown rapid absorption and significant conjugation to plasma proteins, leading to systemic effects .
Repeated Dose Toxicity
In repeated dose studies, TDI has demonstrated various toxic effects:
- Study Design : Fischer 344 rats were administered TDI via oral gavage at varying doses.
- Findings :
The No Observed Adverse Effect Level (NOAEL) was determined to be 30 mg/kg/day for males and 60 mg/kg/day for females.
Genotoxicity
The genotoxic potential of TDI has been a subject of investigation. In vitro studies indicated that TDI could induce mutations in various test systems:
- Positive Results : TDI showed mutagenic effects in Drosophila studies and other in vitro assays.
- Metabolic Pathway : TDI can degrade into toluenediamine (TDA), a known mutagen, raising concerns about its genotoxicity through metabolic activation .
Allergic Reactions and Sensitization
TDI is recognized as a potent sensitizer that can cause allergic contact dermatitis. The prevalence of sensitization is notable among workers exposed to TDI-containing products:
- Sensitization Rate : Approximately 32.7% of individuals exposed may develop allergic reactions .
- Mechanism : The sensitization occurs through skin contact or inhalation, leading to immune responses characterized by dermatitis and respiratory issues .
Case Studies
A review of industrial cohort studies highlights the occupational risks associated with TDI exposure:
Q & A
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Q. How do solvent choices impact reactivity in urethane formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
